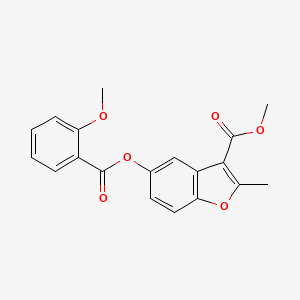

METHYL 5-(2-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Description

Properties

IUPAC Name |

methyl 5-(2-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-11-17(19(21)23-3)14-10-12(8-9-16(14)24-11)25-18(20)13-6-4-5-7-15(13)22-2/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBUGDOAUYWJJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(2-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, including esterification and benzoylation reactions. The starting materials often include methyl salicylate and 2-methoxybenzoic acid, which undergo esterification to form the desired product. The reaction conditions usually involve the use of catalysts such as sulfuric acid or hydrochloric acid, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve product yields .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(2-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to produce alcohol derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzofuran ring are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Sulfuric acid, hydrochloric acid.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted benzofuran compounds.

Scientific Research Applications

METHYL 5-(2-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which METHYL 5-(2-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties could be related to the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Substituent Variations at Position 5

The 5-position of the benzofuran core is critical for modulating physicochemical and biological properties. Key comparisons include:

- Halo-substituted derivatives: Methyl 5-chloro-1-benzofuran-2-carboxylate (, Compound 1): Features a chloro substituent at position 5 and a methyl ester at position 2.

- Oxygen-containing substituents :

- Target compound : The 2-methoxybenzoyloxy group introduces steric bulk and hydrogen-bonding capacity, which may influence receptor binding or solubility.

- 5-[(2-Chlorobenzyl)oxy] derivatives (): The 2-chlorobenzyloxy substituent in 2-methoxyethyl 5-[(2-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate combines halogenated and ether functionalities, differing in electronic effects compared to the target’s ester-linked benzoyloxy group .

Ester Group Modifications

- Methyl esters (Target compound, ): Methyl esters (e.g., Methyl 5-methoxy-1-benzofuran-3-carboxylate, 2b) are common due to their synthetic accessibility. They generally exhibit moderate hydrolytic stability compared to bulkier esters .

Substituents at Position 2

- Methyl group (Target compound): The 2-methyl group in the target compound likely reduces rotational freedom, stabilizing the benzofuran core conformation.

- Hydroxy and ketone groups (, Compound 2): The presence of a 3-hydroxy group and a 4-methoxyphenyl ketone in Compound 2 introduces hydrogen-bonding and π-stacking capabilities absent in the target compound .

Data Table: Structural and Functional Comparisons

Biological Activity

Methyl 5-(2-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, characterized by its unique structural features that suggest potential biological activities. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound features a benzofuran moiety , which is a fused bicyclic structure comprising a benzene ring and a furan ring. The specific substituents at the 5-position (methoxybenzyloxy group) and the 3-position (carboxylate group) contribute to its chemical reactivity and biological potential.

Biological Activity Overview

Research indicates that benzofuran derivatives, including methyl 5-(2-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate, may exhibit significant anticancer properties . Various studies have explored their efficacy against different cancer cell lines, showcasing their potential as therapeutic agents.

Table 1: Comparative Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 Value (nM) | Notes |

|---|---|---|---|

| Methyl 5-(2-Methoxybenzozyloxy)-2-Methyl-1-Benzofuran-3-Carboxylate | A-549 (Lung) | TBD | Potential inhibitor |

| Methyl 5-(Chloro-benzoyloxy)-2-Methyl-1-Benzofuran-3-Carboxylate | HeLa (Cervical) | TBD | Enhanced lipophilicity |

| Methyl 5-(4-Nitrobenzyloxy)-2-Methyl-1-Benzofuran-3-Carboxylate | A-549 | TBD | Increased cytotoxicity |

Anticancer Studies

A significant study evaluated the anticancer activity of methyl 5-(2-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate against lung (A-549) and cervical (HeLa) cancer cell lines using the MTT assay protocol. The results indicated that this compound exhibited promising cytotoxic effects, with IC50 values suggesting effective inhibition of cell viability at nanomolar concentrations.

In vitro studies demonstrated morphological changes in treated cells, indicating apoptosis and cell cycle arrest. For instance, treated A-549 cells showed increased nuclear size and condensation, characteristic of apoptotic cells.

Mechanistic Insights

Molecular docking studies have provided insights into the interaction of methyl 5-(2-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate with key biological targets. These studies suggest that the compound may inhibit critical pathways involved in cancer cell proliferation, such as:

- Extracellular Signal-Regulated Kinase (ERK) Pathway

- Fibroblast Growth Factor Receptor (FGFR)

These interactions underline the potential of this compound as a targeted therapeutic agent in cancer treatment.

Case Studies and Research Findings

In one notable case study, researchers synthesized various analogues of methyl 5-(2-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate to evaluate their biological activity. The findings revealed that modifications in substituents significantly impacted both the physical properties and biological activities of these compounds.

For example, analogues with electron-withdrawing groups demonstrated enhanced cytotoxicity compared to those with electron-donating groups. This highlights the importance of structural optimization in developing effective anticancer agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for methyl 5-(2-methoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step process:

Claisen Condensation : To form the benzofuran core using methyl acetoacetate and substituted phenols under basic conditions (e.g., NaH/THF) .

Friedel-Crafts Acylation : Introduction of the 2-methoxybenzoyloxy group via reaction with 2-methoxybenzoyl chloride in the presence of Lewis acids like AlCl₃ .

Esterification : Final carboxylation using methanol and catalytic sulfuric acid .

- Critical Parameters :

- Temperature : Excess heat during Friedel-Crafts acylation can lead to side reactions (e.g., demethylation).

- Solvent Purity : Anhydrous THF is essential to prevent hydrolysis of intermediates.

- Catalyst Stoichiometry : Overuse of AlCl₃ can degrade the benzofuran core .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR :

- Benzofuran Core : Look for aromatic protons at δ 6.8–7.5 ppm (split into doublets due to coupling) and a methyl group at δ 2.1–2.3 ppm .

- Ester Groups : Methoxy protons (δ 3.8–4.0 ppm) and carbonyl carbons (δ 165–170 ppm) .

- IR Spectroscopy : Strong C=O stretches at 1720–1740 cm⁻¹ (ester) and 1680–1700 cm⁻¹ (benzoyloxy) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 370.4 (C₂₀H₁₈O₇) with fragmentation patterns indicating loss of CO₂ (44 Da) and methoxy groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Contradictions often arise from variations in:

- Assay Conditions : pH, temperature, and solvent (e.g., DMSO concentration) affect compound solubility and activity .

- Cell Lines : Differences in membrane permeability (e.g., HeLa vs. MCF-7 cells) impact IC₅₀ values .

- Control Experiments : Validate assays with positive controls (e.g., doxorubicin for cytotoxicity) to calibrate activity thresholds .

- Table 1 : Comparison of Reported IC₅₀ Values (μM)

| Study | Cancer Cell Line | IC₅₀ | Key Variables |

|---|---|---|---|

| A | HeLa | 12.3 | 1% DMSO, 48h |

| B | MCF-7 | 28.7 | 0.5% DMSO, 24h |

Q. What computational approaches are recommended to predict the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like COX-2 or CYP450. Focus on hydrogen bonding with the methoxybenzoyloxy group and hydrophobic interactions with the benzofuran core .

- DFT Calculations : Analyze electron density maps to predict regioselectivity in electrophilic substitutions (e.g., nitration at C5 vs. C7) .

- MD Simulations : Simulate solvation dynamics in lipid bilayers to assess membrane permeability .

Q. What strategies optimize regioselectivity in derivatization reactions involving the benzofuran core and methoxybenzoyloxy substituents?

- Methodological Answer :

- Protecting Groups : Temporarily block the ester group with tert-butyldimethylsilyl (TBS) chloride to direct electrophilic attacks to the C5 position .

- Catalysts : Use Pd(OAc)₂ with PPh₃ for Suzuki-Miyaura coupling at C7 without disturbing the methoxybenzoyloxy group .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the benzofuran oxygen .

Q. How should researchers design experiments to investigate the metabolic stability and in vivo pharmacokinetics of this compound?

- Methodological Answer :

- In Vitro Models : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. Monitor demethylation via LC-MS/MS .

- Pharmacokinetic (PK) Parameters :

- Caco-2 Assays : Measure permeability (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .

- Plasma Protein Binding : Equilibrium dialysis to quantify unbound fraction .

- In Vivo Studies : Administer IV/PO doses in rodents and collect plasma samples at 0, 1, 2, 4, 8, 24h for AUC calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.